molecular formula C7H10N2O2 B1277184 2-amino-N-(2-furylmethyl)acetamide CAS No. 868238-04-4

2-amino-N-(2-furylmethyl)acetamide

Cat. No.: B1277184
CAS No.: 868238-04-4
M. Wt: 154.17 g/mol
InChI Key: MRXAHEGHPPJMAI-UHFFFAOYSA-N
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Description

2-amino-N-(2-furylmethyl)acetamide is a useful research compound. Its molecular formula is C7H10N2O2 and its molecular weight is 154.17 g/mol. The purity is usually 95%.
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Scientific Research Applications

Carcinogenicity Studies

  • Carcinogenicity in Rats: Research conducted on Sprague-Dawley female rats with 5-nitrofurans, structurally related to 2-amino-N-(2-furylmethyl)acetamide, showed significant incidences of tumors in various tissues (Cohen et al., 1975).
  • Comparative Carcinogenicity in Mice: Studies on female Swiss mice fed with N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide, a compound similar to this compound, revealed high incidences of lymphocytic leukemia and forestomach tumors (Cohen et al., 1973).

Biological Evaluation and Synthesis

  • Synthesis and Biological Evaluation: N-[2-(1-pyrrolidinyl)ethyl]acetamides, with variations related to this compound, were synthesized and evaluated as opioid kappa agonists, showing potential analgesic effects (Barlow et al., 1991).

Chemoselective Acetylation

  • N-(2-Hydroxyphenyl)acetamide Synthesis: A study on the chemoselective monoacetylation of 2-aminophenol, which is structurally analogous to this compound, led to the synthesis of N-(2-hydroxyphenyl)acetamide, an intermediate in antimalarial drug synthesis (Magadum & Yadav, 2018).

Recyclization Studies

  • Recyclization of Derivatives: The recyclization of compounds similar to this compound was examined, showing the formation of indoles and triketoindoles under specific conditions (Butin et al., 2008).

Sensitivity Improvement in Detection

  • Detection of Carbonyl Compounds: Use of 2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide, a related compound, improved the sensitivity in detecting carbonyl compounds in environmental water samples (Houdier et al., 2000).

Interstellar Medium Study

  • Formation in Interstellar Medium: Acetamide, having a molecular structure related to this compound, was studied for its formation in the interstellar medium, suggesting potential astrochemical interest (Foo et al., 2018).

Anticonvulsant and Neuropathic Pain-Attenuating Activities

  • Anticonvulsant Properties: N-Benzyl 2-acetamido-2-substituted acetamides, structurally related to this compound, were evaluated for anticonvulsant activity, indicating the significance of the N-acetyl moiety for this activity (Baruah et al., 2012).

Properties

IUPAC Name

2-amino-N-(furan-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c8-4-7(10)9-5-6-2-1-3-11-6/h1-3H,4-5,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRXAHEGHPPJMAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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